2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a pyridine ring and a fluorobenzyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This method is efficient and convenient, utilizing readily available starting materials and producing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazolo-pyridine core but lacks the fluorobenzyl and pyridyl groups.
1,2,4-Triazolo[1,5-a]pyrimidine: Similar core structure but different substituents.
3-Amino-5-trifluoromethyl-1,2,4-triazole: Used for the synthesis of poly-substituted triazolo-pyrimidine derivatives.
Uniqueness
The uniqueness of 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the pyridyl group contributes to its ability to form coordination complexes with metal ions.
Properties
Molecular Formula |
C17H12FN5 |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12FN5/c18-14-5-3-12(4-6-14)10-16-21-17-20-9-7-15(23(17)22-16)13-2-1-8-19-11-13/h1-9,11H,10H2 |
InChI Key |
DIKFITKYGZRMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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